molecular formula C7H8FNO2 B13678896 Methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate

Methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B13678896
M. Wt: 157.14 g/mol
InChI Key: RTCGDOKDMGPDIM-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate is a fluorinated heterocyclic building block designed for advanced organic synthesis and drug discovery research. As a pyrrole derivative, this compound serves as a versatile precursor for the development of novel molecules with potential applications in medicinal chemistry, including the synthesis of inhibitors and other bioactive targets . The strategic incorporation of fluorine and methyl substituents on the pyrrole ring system can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable scaffold for structure-activity relationship (SAR) studies. This specialty chemical is offered exclusively for research purposes in laboratory settings. For Research Use Only. Not intended for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C7H8FNO2

Molecular Weight

157.14 g/mol

IUPAC Name

methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C7H8FNO2/c1-4-5(8)3-9-6(4)7(10)11-2/h3,9H,1-2H3

InChI Key

RTCGDOKDMGPDIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=C1F)C(=O)OC

Origin of Product

United States

Preparation Methods

Electrophilic Fluorination of Pyrrole Esters

A pivotal step in the preparation is the selective electrophilic fluorination at the 4-position of the pyrrole ring. This is typically achieved using Selectfluor, a commercially available electrophilic fluorinating agent, which has demonstrated superior performance over alternatives like N-fluorobenzenesulfonimide (NFSI) in terms of cleaner conversion and better yields.

Typical Procedure:

  • Starting Material: Ethyl 5-methyl-1H-pyrrole-2-carboxylate
  • Solvent System: Acetonitrile and acetic acid mixture
  • Temperature: 0 °C
  • Fluorinating Agent: Selectfluor (approx. 2 equivalents)
  • Reaction Time: 2 hours
  • Workup: Partition between water and dichloromethane, followed by washing with saturated sodium bicarbonate and brine, drying over sodium sulfate, and concentration
  • Purification: Flash chromatography using hexane/ethyl acetate (4:1) as eluent

Outcome:

  • Target compound: Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate (intermediate to methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate)
  • Yield: Approximately 4.5–6.5% after purification
  • Side products: Acetoxy-substituted derivatives may form but are separable by chromatography

This step is critical for introducing the fluorine atom selectively at the 4-position adjacent to the methyl substituent on the pyrrole ring, leveraging the electron-donating effect of the methyl group to direct electrophilic substitution.

Ester Hydrolysis and Acid Formation

Following fluorination, the ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

Typical Procedure:

  • Reagents: 10 M NaOH in absolute ethanol
  • Conditions: Stirring at 90 °C under argon atmosphere for 3 hours
  • Post-reaction: Concentration under reduced pressure, acidification to pH 3 with 4 M HCl
  • Isolation: Precipitate collection, washing with water, and drying

Yield: Approximately 76% of 4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid as a light brown amorphous solid.

This hydrolysis step is essential to convert the ester intermediate into a more reactive acid form, which can then be further manipulated or converted into other derivatives such as acyl chlorides for amide bond formation.

Conversion to Acyl Chloride

The carboxylic acid obtained from hydrolysis can be converted into the corresponding acyl chloride using oxalyl chloride in dichloromethane.

Key Notes:

  • Use of oxalyl chloride with catalytic dimethylformamide (DMF) is common, but refluxing conditions can lead to side products.
  • Careful control of reaction conditions is necessary to minimize by-product formation.
  • The acyl chloride serves as a versatile intermediate for subsequent coupling reactions, particularly in the synthesis of amides or other functionalized derivatives.

Alternative Synthetic Routes and Regioisomer Considerations

The preparation of fluorinated pyrrole derivatives often encounters regioisomeric challenges, particularly in formylation steps that precede methylation or fluorination.

  • Vilsmeier–Haack formylation of 3-fluoro-1H-pyrrole-2-carboxylate yields a mixture of 4- and 5-formylated regioisomers.
  • These regioisomers can be separated by flash chromatography and identified via $$^{19}F$$ and $$^{13}C$$ NMR spectroscopy.
  • Subsequent reductions or functional group transformations must consider regioselectivity to ensure the correct substitution pattern on the pyrrole ring.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield (%) Notes
1 Electrophilic Fluorination Ethyl 5-methyl-1H-pyrrole-2-carboxylate Selectfluor, MeCN/AcOH, 0 °C, 2 h Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate 4.5–6.5 Clean conversion, minor acetoxy side product
2 Ester Hydrolysis Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate 10 M NaOH, EtOH, 90 °C, 3 h 4-Fluoro-5-methyl-1H-pyrrole-2-carboxylic acid 76 Acidification post-reaction to isolate acid
3 Acyl Chloride Formation 4-Fluoro-5-methyl-1H-pyrrole-2-carboxylic acid Oxalyl chloride, DCM, controlled conditions 4-Fluoro-5-methyl-1H-pyrrole-2-carbonyl chloride Not specified Side products possible if refluxed or DMF used

Analytical and Structural Confirmation

  • The structures of fluorinated pyrrole derivatives are confirmed by nuclear magnetic resonance (NMR) spectroscopy, including $$^{1}H$$, $$^{13}C$$, and $$^{19}F$$ NMR.
  • Single-crystal X-ray diffraction analysis is employed to unambiguously establish the position of fluorine substitution and the overall molecular geometry.
  • Chromatographic techniques, especially flash chromatography, are essential for purification and separation of regioisomers and side products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups into the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Pyrrole oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate depends on its specific application. For example, as an anti-inflammatory agent, it may inhibit specific enzymes or receptors involved in the inflammatory response. As a GnRH receptor antagonist, it binds to the receptor, preventing the natural ligand from activating it, thereby modulating hormonal pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituents are summarized below:

Compound Name Substituents (Positions) Ester Group Key Functional Groups Reference
Methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate 3-CH₃, 4-F, 2-COOCH₃ Methyl Fluorine, Methyl Target
Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate 3-CH₃, 2-COOCH₂CH₃, 4-(3-fluoro-2-iodobenzoyl) Ethyl Aryl carbonyl, Iodine
Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate 3-COOCH₃, 4-CF₃ Methyl Trifluoromethyl
Ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate 2-COOCH₂CH₃, 3-F, 4-SO₂Cl, 1-CH₃ Ethyl Chlorosulfonyl, Fluorine

Key Observations:

  • Fluorine vs.
  • Aryl Carbonyl vs. Halogens : The iodine-containing analog in may exhibit distinct reactivity (e.g., in radiolabeling) but suffers from higher molecular weight and reduced solubility.
  • Ester Group Variation : Methyl esters (target compound, ) generally have lower hydrophobicity compared to ethyl esters (), affecting membrane permeability.

Physicochemical Properties

Property Target Compound Ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate
Molecular Weight ~183.15 g/mol ~277.68 g/mol ~223.13 g/mol
LogP (Predicted) ~1.2 ~2.5 ~1.8
Solubility (Water) Moderate Low Moderate
Melting Point Not reported 227–230°C (analogous compound in ) Not reported

Notes:

  • The chlorosulfonyl group in significantly increases molecular weight and reduces aqueous solubility.
  • Trifluoromethyl substitution () enhances lipophilicity compared to the target compound.

Biological Activity

Methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate is a fluorinated pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C7_7H8_8FNO2_2
  • Molecular Weight : 159.14 g/mol
  • IUPAC Name : Methyl 4-fluoro-3-methylpyrrole-2-carboxylate

The presence of the fluorine atom is significant as it often enhances the compound's biological activity and pharmacokinetic properties.

Antimicrobial Activity

Research has shown that pyrrole derivatives exhibit a range of antimicrobial activities. In particular, this compound has been evaluated for its efficacy against various bacterial strains. A study reported that related pyrrole compounds demonstrated potent anti-tuberculosis (anti-TB) activity with minimal cytotoxicity, suggesting a promising therapeutic application for this compound in treating resistant strains of Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

Compound NameMIC (μg/mL)Cytotoxicity (IC50 μg/mL)Target Pathogen
Compound 32<0.016>64Mycobacterium tuberculosis
Methyl 4-Fluoro-3-Methyl-PyrroleTBDTBDTBD

Anti-Cancer Potential

Fluorinated compounds, including those with pyrrole structures, have been investigated for their anti-cancer properties. Research indicates that modifications in the pyrrole structure can lead to significant variations in cytotoxicity against cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells such as HepG2 (liver cancer) and HeLa (cervical cancer) cells .

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent investigation evaluated the cytotoxic effects of this compound against various cancer cell lines:

  • Cell Lines Tested : HeLa, HepG2, A549
  • Findings : The compound exhibited selective toxicity towards cancer cells while maintaining low toxicity to normal fibroblasts.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with specific enzymatic pathways or cellular processes critical for pathogen survival or cancer cell proliferation.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the position and type of substituents on the pyrrole ring significantly influence biological activity. For example, substituents such as fluorine at the 4-position enhance antimicrobial activity while maintaining favorable pharmacological properties .

Table 2: SAR Analysis of Pyrrole Derivatives

Substituent PositionSubstituent TypeBiological Activity
2MethylModerate Antimicrobial
3FluoroHigh Antimicrobial
4EthylReduced Activity

Q & A

Q. What are the common synthetic routes for Methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate?

The synthesis of pyrrole-2-carboxylate derivatives typically involves multi-step procedures. For example, esterification and amide formation are key steps. A general method includes:

  • Step 1 : Condensation of substituted aldehydes with pyrrole precursors under acidic or basic conditions.
  • Step 2 : Fluorination via electrophilic substitution or using fluorinating agents like Selectfluor™.
  • Step 3 : Esterification with methyl halides or transesterification.
    Similar protocols are described for related compounds, such as ethyl 4-formyl-1H-pyrrole-2-carboxylate synthesis, which uses aldehydes and esterification .

Q. How is NMR spectroscopy employed in characterizing this compound?

1H NMR is critical for confirming substituent positions and purity. For example:

  • Aromatic protons : Peaks in δ 6.5–7.5 ppm indicate pyrrole ring protons.
  • Methyl/fluoro groups : Sharp singlets for methyl (δ 2.1–2.6 ppm) and splitting patterns for fluorine (e.g., coupling constants for 4-fluoro substitution).
  • Ester carbonyl : Absence of a peak in 1H NMR but visible in 13C NMR (~165–170 ppm).
    Data for analogous compounds, such as 3-methyl-4-(6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid, show diagnostic peaks for methyl (δ 2.56 ppm) and aromatic protons .

Advanced Research Questions

Q. How can crystallographic software like SHELX assist in structural validation?

SHELX programs are used for small-molecule refinement and structure solution. Key steps include:

  • Data integration : SHELXS/SHELXD for phase determination.
  • Refinement : SHELXL for optimizing bond lengths, angles, and thermal parameters.
  • Validation : Tools like ORTEP-III (with GUI) visualize thermal ellipsoids to detect disorder or misrefinement . For example, the structure of Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate was validated using SHELXL, confirming planarity of the pyrrole ring .

Q. What strategies address low yields in multi-step synthesis?

Low yields in fluorinated pyrroles often arise from steric hindrance or side reactions. Optimization methods include:

  • Catalyst screening : Palladium catalysts for cross-couplings (e.g., Suzuki reactions for aryl substitutions).
  • Temperature control : Lower temperatures to suppress decomposition (e.g., –20°C for fluorination).
  • Purification : Chromatography or recrystallization to isolate intermediates.
    Patents describe similar optimizations, such as using HCl to stabilize intermediates during ester hydrolysis .

Q. How to resolve discrepancies between predicted and observed spectroscopic data?

Discrepancies may arise from tautomerism or solvent effects. Mitigation strategies:

  • Computational modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data.
  • Variable-temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism).
  • X-ray crystallography : Definitive structural assignment, as seen in Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, where crystallography resolved substituent positions .

Q. What role do substituents (e.g., fluoro, methyl) play in biological activity?

  • Fluorine : Enhances metabolic stability and bioavailability via C–F bond inertia.
  • Methyl groups : Modulate lipophilicity and steric effects.
    For example, trifluoromethyl-substituted pyrroles exhibit cytotoxicity and anti-inflammatory activity . Structure-activity relationship (SAR) studies on analogs like Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate suggest substituent positioning critically impacts binding affinity .

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